Cas no 54783-71-0 ((E)-4-[(1R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(5R)-5-[(E)-4-Hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2,4-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol)

(E)-4-[(1R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(5R)-5-[(E)-4-Hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2,4-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol structure
54783-71-0 structure
Product name:(E)-4-[(1R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(5R)-5-[(E)-4-Hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2,4-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol
CAS No:54783-71-0
MF:C50H72O2
MW:705.105495452881
CID:381192

(E)-4-[(1R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(5R)-5-[(E)-4-Hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2,4-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • b,b-Carotene,2,2'-bis[(2E)-4-hydroxy-3-methyl-2-butenyl]-, (2R,2'R)- (9CI)
    • b,b-Carotene, 2,2'-bis(4-hydroxy-3-methyl-2-butenyl)-,[2R(E),2'R(E)]-
    • C.p. 450
    • C.p.450
    • (E)-4-[(1R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(5R)-5-[(E)-4-Hydroxy-3-methylbut-2-enyl]-2,6,6-
    • (2R,2'R)-2,2'-Bis[(2E)-4-hydroxy-3-methyl-2-butenyl]-beta,beta-carotene
    • (E)-4-[(1R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(5R)-5-[(E)-4-Hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2,4-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol
    • Inchi: 1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-26,33-34,45-46,51-52H,27-32,35-36H2,1-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+/t45-,46-/m0/s1
    • InChI Key: SVZOVYPHOOQVFZ-HXRVJUFCSA-N
    • SMILES: OC/C(/C)=C/C[C@H]1CCC(C)=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C)CC[C@H](C/C=C(\C)/CO)C2(C)C)/C)/C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 16
  • Complexity: 1490
  • XLogP3: 14.704
  • Topological Polar Surface Area: 40.5

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.